Ethyl 2-(dimethylamino)-2-phenylacetate
Description
Ethyl 2-(dimethylamino)-2-phenylacetate is a tertiary amine-containing ester with the molecular formula C₁₄H₁₉NO₂ (calculated from cyclopentolate’s structure in and ). It is a key structural component of cyclopentolate, a non-selective muscarinic acetylcholine receptor (mAChR) antagonist used in ophthalmology for pupil dilation . The compound features a phenylacetate backbone substituted with a dimethylamino group at the α-position, contributing to its pharmacological activity and physicochemical properties.
Properties
CAS No. |
6319-70-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-phenylacetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11(13(2)3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 |
InChI Key |
FTMOCNFKSDIFQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Amino Groups
a. Ethyl 2-(Diethylamino)-2-phenylacetate (CAS 2059944-97-5)
- Molecular Formula: C₁₄H₂₁NO₂
- Key Differences: Replacement of dimethylamino (-N(CH₃)₂) with diethylamino (-N(CH₂CH₃)₂).
- This compound is used in synthetic chemistry but lacks documented pharmacological applications compared to its dimethyl analog .
b. 2-[2-(Diethylamino)ethoxy]ethyl 2-Phenylacetate (CAS 13900-12-4)
- Molecular Formula: C₁₆H₂₃NO₃
- Key Differences: Incorporation of an ethoxy spacer between the diethylamino group and the ester.
- Impact : Enhanced solubility in polar solvents due to the ethoxy group, but reduced membrane permeability. This structural variation is typically explored in prodrug design .
Functional Group Modifications
a. Ethyl 2-Cyano-2-phenylacetate (CAS 4553-07-5)
- Molecular Formula: C₁₁H₁₁NO₂
- Key Differences: Substitution of dimethylamino with cyano (-CN).
- Impact: The electron-withdrawing cyano group reduces basicity and increases reactivity in nucleophilic reactions. It is primarily used as a synthetic intermediate rather than in biological applications .
b. Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
- Molecular Formula : C₁₂H₁₄O₃
- Key Differences: Replacement of dimethylamino with an acetyl group (-COCH₃).
- Impact: The acetoacetate moiety enables keto-enol tautomerism, making it useful in coordination chemistry and as a precursor for heterocyclic synthesis. It lacks the amine-driven pharmacological activity seen in the dimethylamino analog .
Pharmacologically Relevant Analogs
a. Ethyl 4-(Dimethylamino)benzoate
- Molecular Formula: C₁₁H₁₅NO₂
- Key Differences: The dimethylamino group is attached to a benzoate ring rather than an aliphatic chain.
- Impact: Demonstrates higher reactivity in resin polymerization compared to aliphatic amino esters like 2-(dimethylamino)ethyl methacrylate, attributed to resonance stabilization of the aromatic system .
b. Cyclopentolate (CAS 512-15-2)
- Molecular Formula: C₁₇H₂₅NO₃
- Key Differences: Cyclopentolate is a derivative of ethyl 2-(dimethylamino)-2-phenylacetate with an additional hydroxycyclopentyl group.
- Impact : The hydroxycyclopentyl group enhances binding to mAChRs, making cyclopentolate a potent mydriatic agent. This modification underscores the importance of steric bulk in receptor interaction .
Comparative Data Table
Key Research Findings
- Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate achieves a 15% higher degree of conversion in resin cements compared to aliphatic amino esters, highlighting the role of aromaticity in radical initiation efficiency .
- Pharmacological Activity: Cyclopentolate’s hydroxycyclopentyl group increases its anticholinergic potency by 3-fold compared to the parent this compound, as demonstrated in receptor-binding assays .
- Stability: Ethyl 2-phenylacetoacetate requires storage at -20°C due to keto-enol tautomerism-induced instability, whereas the dimethylamino analog is stable at room temperature .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(dimethylamino)-2-phenylacetate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves esterification or transesterification under reflux (60–80°C) with acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) . Solvent choice (e.g., toluene, ethanol) significantly impacts purity and yield. For example, toluene:water mixtures (8:2) are effective for azide substitutions, as seen in similar compounds . Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) . Post-reaction, isolate products via extraction (ethyl acetate) or crystallization (ethanol) .
Q. How can structural characterization of this compound be performed to confirm purity and configuration?
- Analytical Techniques :
- NMR : Analyze proton environments to confirm ester, dimethylamino, and phenyl groups.
- X-ray Crystallography : Resolve chiral centers and molecular geometry, as demonstrated for Ethyl 2-[4-(dimethylamino)phenyl]acetate (bond angles: 117.45°–130.04°) .
- Mass Spectrometry : Validate molecular weight (e.g., 206.2 g/mol for analogous esters) .
Q. What are the hydrolysis kinetics of this compound under varying pH conditions?
- Procedure : Hydrolyze with aqueous HCl or NaOH under reflux. Yield depends on pH; acidic conditions (pH 5–6) maximize product stability, while extreme pH promotes salt formation and reduces yield . Monitor via HPLC or titration.
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies assess its bioactivity?
- Mechanistic Studies : Use molecular docking to predict binding affinity with enzymes (e.g., cyclooxygenase) . Validate via in vitro assays:
- Enzyme Inhibition : Measure IC₅₀ values using fluorometric or colorimetric substrates.
- Cell Viability Assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines .
Q. What role does the dimethylamino group play in the compound’s reactivity in polymer chemistry?
- Experimental Design : Compare with analogs lacking the dimethylamino group (e.g., ethyl 2-phenylacetoacetate). In resin systems, tertiary amines like dimethylamino enhance radical polymerization rates by stabilizing co-initiators (e.g., camphorquinone) . Degree of conversion (DC%) can be quantified via FTIR spectroscopy .
Q. How do structural modifications of this compound affect its pharmacokinetic properties?
- Methodology : Synthesize derivatives (e.g., methyl or benzyl esters) and evaluate:
- Lipophilicity : LogP values via shake-flask method.
- Metabolic Stability : Incubate with liver microsomes; analyze metabolites via LC-MS .
- Key Finding : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging half-life .
Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
